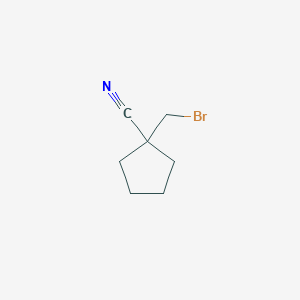

1-(Bromomethyl)cyclopentane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

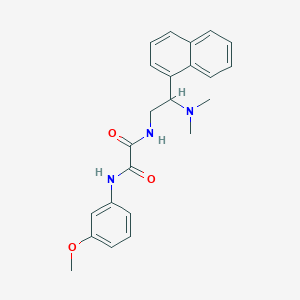

The compound "1-(Bromomethyl)cyclopentane-1-carbonitrile" is a molecule that features a cyclopentane ring with a bromomethyl group and a carbonitrile group attached to it. This structure is related to various research areas, including organic synthesis and catalysis, as well as the study of stable carbonium ions and their reactions.

Synthesis Analysis

The synthesis of compounds related to "1-(Bromomethyl)cyclopentane-1-carbonitrile" can involve catalytic processes, as seen in the copper-catalyzed bromo-cyanomethylative cyclization of 1,6-enynes, which results in the formation of functionalized heterocycles containing vinyl C-Br bonds . Additionally, the preparation of similar structures, such as 3-Oxocyclohex-1-ene-1-carbonitrile, involves a sequence of reactions starting from cyclohex-2-enone and proceeding through bromination and cyanation steps .

Molecular Structure Analysis

The molecular structure of "1-(Bromomethyl)cyclopentane-1-carbonitrile" would be expected to show characteristics similar to those of the 1-methylcyclopentyl cation, which has been studied using NMR spectroscopy . The stability and reactivity of the molecule can be influenced by the presence of the bromomethyl and carbonitrile groups.

Chemical Reactions Analysis

The reactivity of brominated compounds is often explored through their interactions with nucleophiles. For instance, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to form cyclopropane bis-lactones . Similarly, "1-(Bromomethyl)cyclopentane-1-carbonitrile" could potentially undergo nucleophilic substitution reactions due to the presence of the bromomethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Bromomethyl)cyclopentane-1-carbonitrile" would be influenced by its functional groups. For example, the bromomethyl group could be involved in catalytic reduction processes, as seen with 6-bromo-1-hexene, which undergoes catalytic reduction by nickel(I) salen . The carbonitrile group could contribute to the molecule's polarity and reactivity, potentially affecting its solubility and stability.

Scientific Research Applications

Synthesis of Complex Organic Compounds

1-(Bromomethyl)cyclopentane-1-carbonitrile has been employed in the synthesis of viridenomycin, an antitumoural antibiotic substance, using a silicon-tethered tandem radical cyclisation–trapping strategy. This process involves the treatment of α-bromosilyl ether with 1,1′-azobis(cyclohexanecarbonitrile) leading to a silicon heterocycle. Subsequent steps include oxidative cleavage, leading to a cyclopentane diol, and further elaboration to the fully functionalised cyclopentene ring in viridenomycin (Mulholland & Pattenden, 2008).

Development of Heterospiro Systems

The compound has been used in the synthesis of heterospiro systems. 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile serves as an intermediate in synthesizing derivatives of a series of heterospiro systems. It reacts with primary amines to lead to hydrobromides of 1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines. Furthermore, its reaction with vicinal eneamino carbonyl compounds results in novel condensed spirocyclic systems (Kisel, Kostyrko, & Kovtunenko, 2002).

Synthesis of Amino Amides and Esters

Alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile results in the corresponding carboxylic acid. This is then converted to carbonyl chloride, which reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to yield new amino amides and amino esters. These synthesized compounds have been studied for their anticonvulsant activity (Arustamyan et al., 2019).

properties

IUPAC Name |

1-(bromomethyl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-5-7(6-9)3-1-2-4-7/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFFITHVQYTUBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CBr)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1936174-22-9 |

Source

|

| Record name | 1-(bromomethyl)cyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)

![N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine](/img/structure/B2522863.png)

![3-(1,3-Benzodioxol-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2522870.png)

![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2522872.png)

![[(4As,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridin-4a-yl]methanol](/img/structure/B2522873.png)